m-(p-Toluidino)phenol

Catalog No.
S774421
CAS No.
61537-49-3
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-(p-Toluidino)phenol

CAS Number

61537-49-3

Product Name

m-(p-Toluidino)phenol

IUPAC Name

3-(4-methylanilino)phenol

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-9,14-15H,1H3

InChI Key

TWYLNUMRYUFZIN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)O

Synonyms

3-Hydroxy-4’-methyldiphenylamine

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)O

m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol, is an organic compound characterized by a phenol group attached to a toluidine group at the meta position. Its chemical formula is C13H13NOC_{13}H_{13}NO, and it features a diaryl amine structure that includes a hydroxyl group (-OH) and an amine group (-NH2) linked to aromatic rings. The compound is often encountered as an impurity in the synthesis of phentolamine mesylate, a medication used for treating pheochromocytoma, which is a tumor of the adrenal gland .

The molecular structure of m-(p-Toluidino)phenol suggests potential hydrogen bonding between the hydroxyl and amine groups, which may influence its solubility and reactivity in various chemical environments.

As mentioned earlier, m-(p-Toluidino)phenol is not a well-studied compound itself. There is no known specific mechanism of action associated with it in scientific research.

  • Wear gloves and safety glasses when handling the compound.
  • Avoid inhalation and ingestion.
  • Store in a cool, dry place away from incompatible chemicals.
Typical for arylamines and phenols:

  • Electrophilic Aromatic Substitution: The amino group in m-(p-Toluidino)phenol is a strong activating group, directing electrophilic substitutions primarily to the ortho and para positions of the aromatic ring. This high reactivity can lead to polysubstitution if not controlled .
  • Diazotization: The primary amine can be converted into a diazonium salt through reaction with nitrous acid. This intermediate can then undergo various substitution reactions, allowing for further functionalization of the aromatic system .
  • Reduction Reactions: The compound can also be reduced to yield corresponding amines or other derivatives depending on the reaction conditions .

m-(p-Toluidino)phenol can be synthesized through various methods:

  • Direct Amination: One approach involves the direct reaction of p-toluidine with phenolic compounds under suitable conditions, typically involving heat and catalysts.
  • Electrophilic Substitution: Starting from p-toluidine, electrophilic substitution reactions can introduce the hydroxyl group onto the aromatic ring.
  • Diazotization followed by Hydrolysis: Another method includes diazotizing p-toluidine and subsequently hydrolyzing the resulting diazonium salt to yield m-(p-Toluidino)phenol .

Several compounds share structural similarities with m-(p-Toluidino)phenol, including:

  • p-Toluidine (4-methylaniline): An amino-substituted benzene derivative that serves as a precursor for many chemical syntheses.
  • o-Toluidine (2-methylaniline): Similar in structure but differs in substitution position; used in dye production.
  • Aniline (aminobenzene): The simplest form of arylamine; serves as a fundamental building block in organic synthesis.

Comparison Table

CompoundStructure TypeKey Features
m-(p-Toluidino)phenolDiaryl amineHydroxyl and amino groups; potential hydrogen bondingImpurity in pharmaceuticals
p-ToluidineAmino-substituted benzeneStrong electrophilic character; para-directingPrecursor for dyes and pharmaceuticals
o-ToluidineAmino-substituted benzeneSimilar reactivity but ortho-directingDye production
AnilineSimple arylamineFundamental building block; versatile reactivityWide range of industrial applications

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

61537-49-3

Wikipedia

N-(3-Hydroxyphenyl)-4-toluidine

Dates

Modify: 2023-08-15

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